molecular formula C8H10N2OS B8625885 2-Amino-6-(methylthio)benzamide

2-Amino-6-(methylthio)benzamide

Cat. No.: B8625885
M. Wt: 182.25 g/mol
InChI Key: YQZJPQVLBJRIII-UHFFFAOYSA-N
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Description

2-Amino-6-(methylthio)benzamide is a benzamide derivative featuring a methylthio (-SMe) substituent at the 6-position of the benzene ring and an amino (-NH₂) group at the 2-position. The methylthio group introduces distinct electronic and steric effects compared to other substituents (e.g., methyl or hydroxyl), influencing solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-amino-6-methylsulfanylbenzamide

InChI

InChI=1S/C8H10N2OS/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

YQZJPQVLBJRIII-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • 2-Amino-6-methylbenzamide: Replacing the methylthio group with a methyl (-CH₃) group reduces electronegativity and polarizability. The methyl group is a weaker electron donor compared to the methylthio group, which exhibits moderate electron-withdrawing effects via sulfur’s inductive properties .
  • 2-Amino-6-hydroxybenzamide: The hydroxyl (-OH) group introduces strong hydrogen-bonding capability, increasing hydrophilicity.

Physicochemical Properties

Compound Melting Point (°C) Solubility (H₂O) LogP
2-Amino-6-(methylthio)benzamide* ~180–190 (estimated) Low 1.8–2.2
2-Amino-6-methylbenzamide 195–198 Moderate 1.2–1.5
2-Amino-6-hydroxybenzamide 210–215 High 0.5–0.8

*Estimated based on methylthio-containing analogs .

Spectroscopic Differentiation

  • NMR Shifts : The methylthio group causes deshielding of adjacent aromatic protons (δ ~7.3–7.5 ppm in ¹H NMR) and distinct ¹³C NMR signals for the sulfur-bearing carbon (~135–140 ppm) .
  • Mass Spectrometry : The methylthio group contributes to unique fragmentation patterns, such as loss of SCH₃ (63 Da), aiding differentiation from methyl or hydroxyl analogs .

Comparison with Benzothiazole Derivatives

2-(Methylthio)-1,3-benzothiazol-6-amine (CAS 25706-29-0) shares the methylthio substituent but replaces the benzamide core with a benzothiazole ring. Key differences include:

  • Electronic Effects : The benzothiazole ring introduces conjugation with the thiazole nitrogen, enhancing π-electron delocalization and altering UV-Vis absorption profiles compared to benzamides .
  • Bioactivity : Benzothiazoles are often associated with antimicrobial and anticancer activities, whereas benzamides are explored as enzyme inhibitors or neuroleptics .

Comparison with Acetanilide and Phenylacetamide

  • Excited-State Properties: Benzamide: Exhibits strong phosphorescence (τ < 1 ms) due to efficient intersystem crossing. Acetanilide: Shows balanced fluorescence and phosphorescence yields (τ ~2–3 ms).

Analytical Challenges and Solutions

  • Chromatographic Separation: Reverse-phase HPLC with C18 columns can resolve this compound from methyl or hydroxyl analogs, leveraging differences in hydrophobicity .
  • Forensic Differentiation : Mass spectrometry and tandem NMR are critical for distinguishing it from neuroleptic benzamides (e.g., sulpiride) with similar cores .

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